molecular formula C19H20O2 B2803252 1,7-Diphenyl-5-hydroxy-1-heptene-3-one CAS No. 24192-00-5

1,7-Diphenyl-5-hydroxy-1-heptene-3-one

Cat. No.: B2803252
CAS No.: 24192-00-5
M. Wt: 280.367
InChI Key: OUAINJWTDRNZIJ-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Diphenyl-5-hydroxy-1-heptene-3-one, also known as DPH, is a synthetic compound that belongs to the chalcone family of compounds, which are known for their diverse range of biological activities. It has a molecular formula of C19H20O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

This compound has been found to exhibit biological activity. It inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, and reduces the levels of reactive oxygen species. It also induces apoptosis in cancer cells and inhibits the growth of tumors in animal models.


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 480.8±40.0 °C at 760 mmHg, and a flash point of 204.2±19.9 °C . It has a molar refractivity of 86.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 252.1±3.0 cm3 .

Mechanism of Action

1,7-Diphenyl-5-hydroxy-1-heptene-3-one may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. It has also been found to increase the expression of antioxidant enzymes, which may contribute to its antioxidant activity.

Future Directions

There are several future directions for research on 1,7-Diphenyl-5-hydroxy-1-heptene-3-one. One area of research could focus on elucidating the mechanism of action of this compound. Another area could be the exploration of its potential use in overcoming multidrug resistance in leukemic cells .

Properties

IUPAC Name

(E)-5-hydroxy-1,7-diphenylhept-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAINJWTDRNZIJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(CC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347061
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-00-5
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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